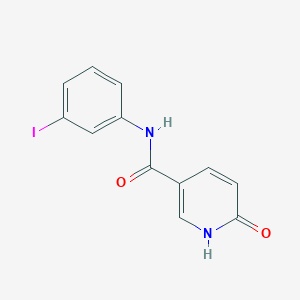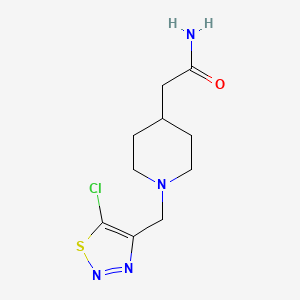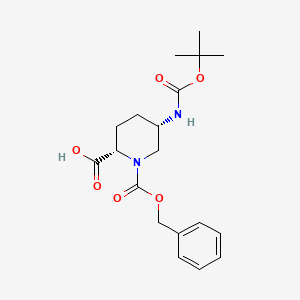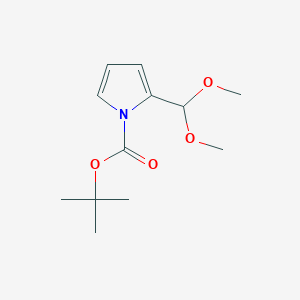![molecular formula C12H13NO B14908454 [1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B14908454.png)
[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol: is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a pyrrole ring substituted with a 4-methylphenyl group and a methanol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol typically involves the condensation of a 4-methylphenyl-substituted pyrrole precursor with formaldehyde under acidic or basic conditions. The reaction can be catalyzed by various acids or bases, depending on the desired reaction conditions and yield optimization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing production costs and environmental impact. The use of catalysts and solvents that are both effective and environmentally friendly is a key consideration in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol: undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring and the pyrrole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted pyrroles.
Applications De Recherche Scientifique
[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol: can be compared with other similar compounds, such as:
Pyrazoles: Similar heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms.
Imidazoles: Another class of heterocycles with a five-membered ring containing two nitrogen atoms at non-adjacent positions.
Indoles: Compounds with a fused ring structure consisting of a benzene ring fused to a pyrrole ring.
The uniqueness of This compound lies in its specific substitution pattern and the presence of both a methanol group and a 4-methylphenyl group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
[1-(4-methylphenyl)pyrrol-2-yl]methanol |
InChI |
InChI=1S/C12H13NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(13)9-14/h2-8,14H,9H2,1H3 |
Clé InChI |
DLEOMXXGHJMRLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C=CC=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




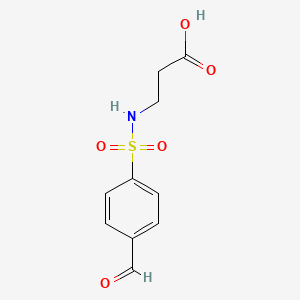
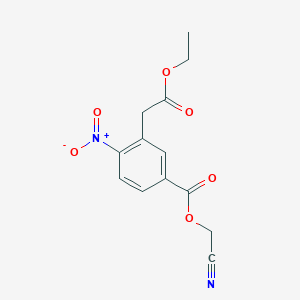
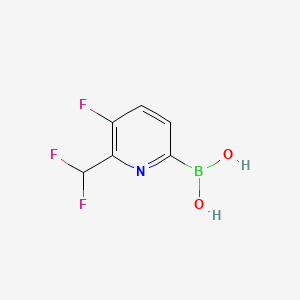
![1-(Pyrrolidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14908412.png)

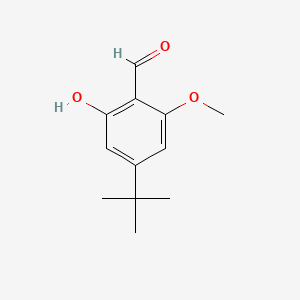
![rel-(4aR,7aS)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate hydrochloride](/img/structure/B14908430.png)
